Boc-Ser(Fmoc-Thr(tBu))-OH is a compound utilized primarily in peptide synthesis, serving as a protected form of serine and threonine. The tert-butyloxycarbonyl (Boc) group protects the serine residue, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the threonine residue. Additionally, the tert-butyl (tBu) group safeguards the hydroxyl group of threonine. This compound is essential in solid-phase peptide synthesis, enabling the sequential addition of amino acids to construct peptides and proteins effectively.
Boc-Ser(Fmoc-Thr(tBu))-OH falls under the category of protected amino acids, which are crucial in organic synthesis and biochemistry. It is specifically classified as a dipeptide derivative due to its composition of two amino acid residues.
The synthesis of Boc-Ser(Fmoc-Thr(tBu))-OH typically employs solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The process begins with the attachment of an initial amino acid to a solid resin. Following this attachment:
In industrial applications, automated peptide synthesizers are often utilized to enhance efficiency and yield. The use of environmentally friendly solvents and practices is increasingly common to mitigate environmental impact during synthesis.
The molecular formula for Boc-Ser(Fmoc-Thr(tBu))-OH is , with a molecular weight of approximately 397.46 g/mol. The compound features multiple functional groups that provide stability and prevent unwanted side reactions during peptide synthesis.
Boc-Ser(Fmoc-Thr(tBu))-OH participates in several key reactions:
The mechanism by which Boc-Ser(Fmoc-Thr(tBu))-OH functions involves the stepwise addition of amino acids to form a growing peptide chain. The protecting groups (Boc, Fmoc, tBu) serve to prevent side reactions during synthesis. Their controlled removal at specific stages allows for precise formation of peptide bonds, ultimately leading to the desired sequence in the final peptide product.
Boc-Ser(Fmoc-Thr(tBu))-OH appears as a white amorphous solid under standard laboratory conditions. Its stability and solubility characteristics make it suitable for various synthetic applications.
The compound exhibits high solubility in polar solvents such as DMF and dimethyl sulfoxide (DMSO), which are commonly used in peptide synthesis protocols. Its chemical stability allows it to withstand multiple cycles of deprotection and coupling without degradation .
Boc-Ser(Fmoc-Thr(tBu))-OH has extensive applications across various scientific fields:
This compound exemplifies the critical role that protected amino acids play in advancing peptide chemistry, enabling researchers to explore new frontiers in drug development and protein engineering.
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0